Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate
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Overview
Description
Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate is a pyrimidine derivative with a bromine atom at the 5-position, a methylamino group at the 4-position, and a carboxylate ester at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate typically involves the bromination of a pyrimidine precursor followed by the introduction of the methylamino group and the esterification of the carboxylate group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The methylamino group can be introduced using methylamine in a suitable solvent, and the esterification can be achieved using methanol and an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of oxo-pyrimidine derivatives.
Reduction: Formation of de-brominated pyrimidine derivatives.
Hydrolysis: Formation of pyrimidine-2-carboxylic acid.
Scientific Research Applications
Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and antiviral agents.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Materials Science: It is explored for its potential use in organic electronics and as a precursor for the synthesis of functionalized materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate: Similar structure with a methylthio group instead of a methylamino group.
5-Bromo-2-(methylthio)pyrimidine: Lacks the carboxylate ester group.
Methyl 5-bromo-2-(methylamino)pyrimidine-4-carboxylate: Similar structure but with different substitution patterns.
Uniqueness
Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the methylamino group allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .
Biological Activity
Methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various protein kinases. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyrimidine Ring : A six-membered ring containing nitrogen atoms.
- Bromine Substitution : A bromine atom at the 5-position enhances its reactivity.
- Methylamino Group : A methylamino group at the 4-position contributes to its biological activity.
- Carboxylate Group : The carboxylate group at the 2-position plays a crucial role in binding interactions with biological targets.
Protein Kinase Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various protein kinases, which are pivotal in cellular signaling pathways. The inhibition of these kinases can lead to therapeutic effects in diseases such as cancer.
Table 1: Inhibition Potency Against Protein Kinases
Antitumor Activity
The compound has shown promising antitumor activity in various preclinical models. For instance, it was effective against human tumor cell lines expressing specific receptors.
Case Study: Antitumor Efficacy
In a study involving SCID mice bearing IGROV1 ovarian carcinoma, this compound demonstrated significant tumor growth inhibition compared to control groups. The efficacy was attributed to its selective inhibition of key signaling pathways involved in tumor proliferation.
Structure-Activity Relationship (SAR)
The SAR studies of this compound reveal that modifications to the pyrimidine ring and side groups can significantly alter its biological activity. For example:
- Bromination at the 5-position increases potency against specific kinases.
- Alkyl substitutions on the amino group can enhance solubility and bioavailability.
Table 2: SAR Insights
Modification | Effect on Activity |
---|---|
Bromination | Increased kinase inhibition |
Methyl substitution | Enhanced solubility |
Carboxylate modification | Improved receptor binding |
Properties
Molecular Formula |
C7H8BrN3O2 |
---|---|
Molecular Weight |
246.06 g/mol |
IUPAC Name |
methyl 5-bromo-4-(methylamino)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H8BrN3O2/c1-9-5-4(8)3-10-6(11-5)7(12)13-2/h3H,1-2H3,(H,9,10,11) |
InChI Key |
VKLPSCSOXFINKZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1Br)C(=O)OC |
Origin of Product |
United States |
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